molecular formula C13H6ClF4NO2 B6393828 2-CHLORO-5-(4-FLUORO-3-TRIFLUOROMETHYLPHENYL)ISONICOTINIC ACID CAS No. 1261888-75-8

2-CHLORO-5-(4-FLUORO-3-TRIFLUOROMETHYLPHENYL)ISONICOTINIC ACID

Cat. No.: B6393828
CAS No.: 1261888-75-8
M. Wt: 319.64 g/mol
InChI Key: QMKVGLCNRFTNLB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid is a substituted isonicotinic acid derivative characterized by a halogenated and fluorinated aromatic system. The compound features:

  • A chlorine atom at the 2-position of the pyridine ring.
  • A 4-fluoro-3-trifluoromethylphenyl group at the 5-position, introducing steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF4NO2/c14-11-4-7(12(20)21)8(5-19-11)6-1-2-10(15)9(3-6)13(16,17)18/h1-5H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKVGLCNRFTNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688278
Record name 2-Chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-75-8
Record name 2-Chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination and fluorination can be employed to introduce the chlorine and fluorine atoms into the aromatic ring . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.

Scientific Research Applications

2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-fluoro-3-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms and the isonicotinic acid moiety allows the compound to form strong interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

Metabolic Stability : Fluorinated groups are associated with resistance to oxidative degradation, whereas sulfur-containing groups (e.g., -SMe) may undergo metabolic transformations such as sulfoxidation.

Metabolic Pathway Considerations

  • Hydroxylation : Unsubstituted isonicotinic acid undergoes hydroxylation at the 2- and 6-positions during microbial metabolism, leading to intermediates like citrazinic acid. The chlorine and trifluoromethyl groups in the target compound likely block hydroxylation at these positions, extending its environmental persistence.
  • Comparative Biodegradability : The methylthiophenyl analogue may exhibit faster degradation due to sulfur’s susceptibility to enzymatic oxidation, unlike the inert C-F bonds in the fluorinated compound.

Research Findings and Implications

Bioactivity : Fluorinated isonicotinic acid derivatives are explored as kinase inhibitors or herbicides due to their enhanced binding to hydrophobic pockets in target proteins. The trifluoromethyl group’s steric bulk may improve selectivity compared to smaller substituents like -SMe.

Synthetic Challenges : Introducing multiple fluorine atoms increases synthetic complexity and cost, whereas methylthiophenyl derivatives are more accessible but less stable under oxidative conditions.

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